Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate

Description

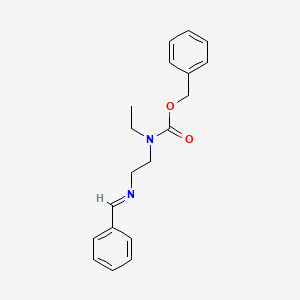

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate backbone substituted with a benzylideneamino group at the ethyl position. The compound combines a carbamate functional group—known for its role in enzyme inhibition and prodrug applications—with a Schiff base (benzylideneamino) moiety, which may enhance stability, reactivity, or biological targeting .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

benzyl N-[2-(benzylideneamino)ethyl]-N-ethylcarbamate |

InChI |

InChI=1S/C19H22N2O2/c1-2-21(14-13-20-15-17-9-5-3-6-10-17)19(22)23-16-18-11-7-4-8-12-18/h3-12,15H,2,13-14,16H2,1H3 |

InChI Key |

IROXHDLADBZTTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN=CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Imine Formation

- Reactants: Benzylamine and benzaldehyde.

- Conditions: Typically carried out in anhydrous solvents such as ethanol or dichloromethane at room temperature or slightly elevated temperatures.

- Mechanism: The primary amine of benzylamine nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (benzylideneamino group).

- Notes: The reaction is equilibrium-controlled; removal of water or use of molecular sieves can drive the reaction to completion.

Carbamate Coupling

- Reactants: The imine intermediate is reacted with ethyl carbamate or an ethyl carbamate derivative.

- Catalysts/Bases: Stronger bases such as potassium carbonate (K2CO3) are preferred over weaker bases like sodium bicarbonate (NaHCO3) to facilitate carbamoylation, due to the difference in acidity/basicity between aromatic and aliphatic amines.

- Conditions: Ambient temperature, often in polar aprotic solvents; reaction yields reported between 86% to 96%.

- Mechanism: The nucleophilic nitrogen in the aminoethyl chain attacks the carbamate carbonyl, forming the carbamate linkage.

- Advantages: The method avoids high temperatures and harsh conditions, improving yield and safety.

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatography.

- Structural confirmation is done via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which verify the presence of the imine and carbamate functional groups.

- Mass spectrometry and elemental analysis further confirm molecular weight and composition.

Comparative Data Table of Preparation Parameters

| Step | Reactants | Conditions | Catalysts/Bases | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imine Formation | Benzylamine + Benzaldehyde | Room temp, ethanol solvent | None or acid catalyst | ~90 | Water removal improves yield |

| Carbamate Coupling | Imine intermediate + Ethyl carbamate | Room temp, polar aprotic solvent | K2CO3 (strong base) | 86-96 | Strong base needed due to amine acidity difference |

| Purification | Crystallization/Chromatography | Ambient | None | - | NMR, IR used for structural confirmation |

Research Findings and Analysis

- A study on ethyl benzyl carbamates demonstrated that using potassium carbonate as a base at room temperature yields excellent conversions (86%-96%) without the need for heating, which is advantageous for sensitive substrates.

- The difference in pKa values between aromatic amines (~4.5) and aliphatic amines (~10.5) necessitates the use of a stronger base to deprotonate the amine and facilitate carbamate formation.

- Spectral data confirm the integrity of the benzylideneamino and carbamate groups, with characteristic IR absorptions around 1700 cm^-1 (carbamate C=O stretch) and NMR signals consistent with aromatic and imine protons.

- The synthetic approach avoids hazardous reagents and conditions, making it suitable for laboratory-scale preparation and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.

Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of benzyl 2-(aminoethyl)ethylcarbamate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that benzyl carbamates exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzyl carbamate, including Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate, showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of arginase, an enzyme linked to various diseases including cancer and cardiovascular disorders. The inhibition of arginase can lead to increased levels of L-arginine, which is vital for the production of nitric oxide, a molecule with numerous biological functions .

Materials Science Applications

Polymer Development

this compound has been utilized in the development of biodegradable polymers. These polymers are crucial for creating environmentally friendly materials that can replace traditional plastics. The incorporation of this compound into polymer matrices enhances mechanical properties while maintaining biodegradability .

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. Its ability to form strong covalent bonds makes it suitable for applications requiring durable and resistant surfaces .

Organic Synthesis Applications

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its structure allows for various functional group transformations, making it an essential reagent in synthetic organic chemistry .

Remote Functionalization Techniques

Recent studies have highlighted the compound's role in remote functionalization techniques, where it facilitates the selective modification of distant functional groups within a molecule. This capability is particularly valuable in synthesizing pharmaceuticals with specific activity profiles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Study B | Enzyme Inhibition | Showed effective inhibition of arginase with kinetic studies revealing competitive inhibition patterns. |

| Study C | Polymer Development | Developed a biodegradable polymer blend incorporating the compound, achieving enhanced tensile strength and degradation rates. |

Mechanism of Action

The mechanism of action of benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The benzylideneamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Benzyl 2-((E)-Tosyliminomethyl)phenylcarbamate

- Structure: Contains a tosyliminomethyl group instead of benzylideneamino.

- Synthesis : Prepared via BF₃·Et₂O-catalyzed condensation of benzyl 2-formylphenylcarbamate with p-toluenesulfonyl amine in toluene (60-hour reflux, 0.55 mmol scale) .

- Properties : Confirmed by NMR, IR, and mass spectrometry; moderate yield due to prolonged reaction times.

Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate

Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate

- Structure : Polyethylene glycol-like chain enhances hydrophilicity.

- Properties : Molecular weight 283.32; ChemSpider ID 17207420 .

- Applications : Likely used in drug delivery systems due to solubility modifiers.

Functional Analogs: Enzyme Inhibitors

Compounds 23 and 28 from demonstrate high selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to galanthamine. While the target compound’s activity is unconfirmed, its carbamate group may similarly inhibit esterase enzymes through covalent binding .

Toxicity and Metabolic Considerations

- Ethyl Carbamate (Urethan): Known carcinogen (lung adenomas in mice); acts via metabolic conversion to reactive intermediates. However, benzyl carbamates like the target compound may exhibit reduced toxicity due to steric hindrance from the benzyl group .

- Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate; mutagenic in Salmonella assays. Structural differences (vinyl vs. benzylideneamino) likely mitigate similar risks in the target compound .

Biological Activity

Benzyl 2-(benzylideneamino)ethyl(ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with ethyl carbamate. The resulting structure features a carbamate moiety linked to a benzylidene amine, which is crucial for its biological activity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at varying concentrations.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated using human cancer cell lines, such as HepG2 (liver carcinoma). IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, some derivatives have shown IC50 values in the range of 10-60 µg/mL, suggesting moderate to strong cytotoxicity.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although further research is needed to elucidate the mechanisms involved.

Case Studies and Research Findings

- Antibacterial Activity :

- Cytotoxicity Assessment :

- Anti-inflammatory Effects :

Data Table: Biological Activity Summary

| Biological Activity | Tested Strains/Cell Lines | IC50/Minimum Inhibitory Concentration (µg/mL) | Observations |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 15-30 (zone diameter) | Effective inhibition |

| Cytotoxicity | HepG2 | ~20 | Significant reduction in viability |

| Anti-inflammatory | In vitro models | Not quantified | Decreased cytokine levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.